1-benzyl-5-nitro-2H-indazol-3-one
Description
1-Benzyl-5-nitro-2H-indazol-3-one is a nitro-substituted indazolone derivative characterized by a benzyl group at the N1 position and a nitro group at the C5 position of the indazolone core. Its molecular formula is C₁₄H₁₁N₃O₃, with a molar mass of 269.26 g/mol .
Properties
CAS No. |
2215-59-0 |
|---|---|
Molecular Formula |
C14H11N3O3 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
1-benzyl-5-nitro-2H-indazol-3-one |
InChI |
InChI=1S/C14H11N3O3/c18-14-12-8-11(17(19)20)6-7-13(12)16(15-14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,18) |
InChI Key |
MWUWHJNIEUTQSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The primary structural analogs of 1-benzyl-5-nitro-2H-indazol-3-one involve substitutions at the benzyl group or modifications to the indazolone core. A notable example is 2-(3-Fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 7, C₁₅H₁₂FN₃O₃), which features a 3-fluorobenzyl group at the N2 position and a methyl group at N1 . This compound demonstrates how halogenation and alkylation alter electronic properties and steric bulk.
Key Observations :
- Synthetic Efficiency : Compound 7 was synthesized with a high yield (96%) via Method A, suggesting robust reactivity under specific conditions (e.g., DMF as a solvent) .
- Thermal Stability : The melting point of Compound 7 (125–127°C) indicates moderate thermal stability, which could correlate with crystallinity or intermolecular interactions influenced by the fluorobenzyl group.
Research Findings and Implications
Reactivity and Functionalization
For example, nitro-to-amine conversions could generate bioactive intermediates for pharmaceutical applications. The benzyl group’s substitution pattern (e.g., fluorination in Compound 7) may modulate electronic effects, altering reactivity at adjacent positions .
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